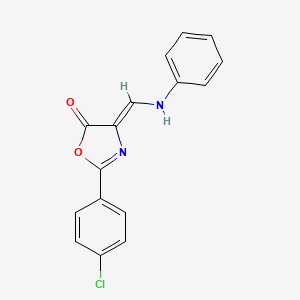![molecular formula C17H19ClN2O3 B7795337 (4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one](/img/structure/B7795337.png)
(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one” is a chemical entity with unique properties and applications It is known for its specific interactions in various chemical and biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one” involves several steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the successful synthesis of this compound. Detailed synthetic routes are often documented in scientific literature, providing a step-by-step guide for researchers.
Industrial Production Methods: Industrial production of “this compound” typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of advanced technologies, such as continuous flow reactors and automated systems, can enhance the efficiency and consistency of the production process.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: This compound can also participate in reduction reactions, where it gains electrons and forms reduced products.
Substitution: “this compound” can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Detailed reaction mechanisms and product analysis are typically provided in scientific publications.
Applications De Recherche Scientifique
“(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: “this compound” is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. Detailed studies on the molecular targets and pathways involved are essential for understanding its mechanism of action.
Comparaison Avec Des Composés Similaires
“(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups.
Uniqueness: The specific properties and applications of “this compound” that distinguish it from other compounds.
Propriétés
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[1-[2-(oxolan-2-yl)ethylamino]ethylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-11(19-9-8-14-3-2-10-22-14)15-17(21)23-16(20-15)12-4-6-13(18)7-5-12/h4-7,14,19H,2-3,8-10H2,1H3/b15-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNXGENMINTVGR-PTNGSMBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl)NCCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)Cl)/NCCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-4H-imidazo[4,5-b]pyridine](/img/structure/B7795257.png)



![Selenopheno[3,4-d][1,3]dithiole-2-thione](/img/structure/B7795292.png)

![(4Z)-2-(4-chlorophenyl)-4-[1-(3-chloropropylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795304.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-(furan-2-ylmethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795307.png)
![(4Z)-4-[1-(butylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7795313.png)

![(5E)-5-[1-[(2-chlorophenyl)methylamino]ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795351.png)
![(4Z)-4-[[(4-chlorophenyl)methylamino]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795354.png)
![(4Z)-4-[[(3-chlorophenyl)methylamino]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795359.png)
![(5E)-5-[[(3-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795360.png)
